molecular formula C17H12ClN5S B2399736 3-(4-Chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852373-54-7

3-(4-Chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2399736
CAS No.: 852373-54-7
M. Wt: 353.83
InChI Key: WBIKBVDOEFQPKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine family, a heterocyclic scaffold known for its pharmacological versatility. The structure features a 4-chlorophenyl group at position 3 and a pyridin-3-ylmethylthio substituent at position 6 (Fig. 1). Synthetic routes involve multi-step cyclization and substitution reactions, often starting from 3-chloro-6-hydrazinopyridazine .

Properties

IUPAC Name

3-(4-chlorophenyl)-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5S/c18-14-5-3-13(4-6-14)17-21-20-15-7-8-16(22-23(15)17)24-11-12-2-1-9-19-10-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIKBVDOEFQPKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Formation via Cyclocondensation

The triazolo[4,3-b]pyridazine core is commonly synthesized through cyclocondensation of hydrazine derivatives with pyridazine precursors. A representative protocol involves:

Reactants :

  • 3-Chloro-6-hydrazinylpyridazine
  • Carbonyl-containing compounds (e.g., aldehydes, ketones)

Conditions :

  • Solvent: POCl₃ or DMF
  • Temperature: 80–150°C
  • Catalysis: Ultrasonic irradiation (20–40 kHz)

Mechanism :
The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by intramolecular cyclization and dehydration. Ultrasonic irradiation enhances reaction kinetics by promoting cavitation, reducing reaction times from 24 hours to 3–5 hours.

Example :
Treatment of 3-chloro-6-hydrazinylpyridazine with 4-chlorobenzaldehyde under ultrasonication in POCl₃ at 105°C for 3 hours yields the 3-(4-chlorophenyl)triazolo[4,3-b]pyridazine intermediate with 65–70% efficiency.

Introduction of the 4-Chlorophenyl Group

The 4-chlorophenyl group is typically introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (SNAr).

Method A: Suzuki Coupling

  • Substrate : 3-Bromo-triazolo[4,3-b]pyridazine
  • Reagents : 4-Chlorophenylboronic acid, Pd(PPh₃)₄
  • Conditions : DME/H₂O (3:1), Na₂CO₃, 80°C, 12 hours
  • Yield : 75–85%

Method B: SNAr Reaction

  • Substrate : 3-Nitro-triazolo[4,3-b]pyridazine
  • Reagents : 4-Chlorophenol, K₂CO₃
  • Conditions : DMF, 120°C, 8 hours
  • Yield : 60–70%

Suzuki coupling is favored for its regioselectivity and compatibility with sensitive functional groups.

Thioether Formation at Position 6

The pyridin-3-ylmethylthio group is installed via nucleophilic displacement of a halogen or sulfonate leaving group.

Procedure :

  • Substrate Preparation : 6-Bromo-triazolo[4,3-b]pyridazine.
  • Thiol Source : Pyridin-3-ylmethanethiol (synthesized via reduction of the corresponding disulfide).
  • Conditions :
    • Base: K₂CO₃ or DBU
    • Solvent: DMF or THF
    • Temperature: 60–80°C
    • Duration: 6–8 hours

Yield : 50–65%, with purification via column chromatography (SiO₂, ethyl acetate/hexane).

Alternative Methodologies

One-Pot Sequential Reactions

Optimization and Industrial Scaling

Key Parameters :

Parameter Optimal Range Impact on Yield
Ultrasonic Frequency 20–40 kHz +15–20%
POCl₃ Volume 5–10 eq Maximizes cyclization
Reaction Temperature 100–110°C Balances rate vs. decomposition
Catalyst Loading 5 mol% Pd(PPh₃)₄ Cost-effective

Industrial protocols favor continuous-flow reactors for POCl₃-mediated cyclizations, enhancing safety and scalability.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (CDCl₃): δ 8.84 (s, 1H, Py-H), 7.74–8.01 (m, 2H, Ph-H), 3.91 (s, 3H, CH₃).
  • LC-MS : m/z 398.1 [M+H]⁺.

Purity Assessment :

  • HPLC (C18, acetonitrile/H₂O): >98% purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. Studies indicate that it can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis. For instance, it has shown cytotoxic effects against various cancer cell lines, suggesting its viability as a lead compound for drug development.
  • Enzyme Inhibition : Research indicates that 3-(4-Chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine may act as an enzyme inhibitor. It potentially binds to active sites of enzymes involved in critical biological processes, thus modulating their activity and signaling pathways.

2. Biological Applications

  • Antimicrobial Properties : The compound has been explored for its antimicrobial efficacy against various pathogens. Its structural components may enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways within microorganisms.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The mechanism may involve the modulation of inflammatory mediators or pathways.

3. Industrial Applications

  • Material Development : The unique chemical structure allows for the synthesis of new materials with specific properties. These materials can be utilized in the development of catalysts or sensors due to their chemical reactivity and stability under various conditions.

Synthesis and Production

The synthesis of this compound typically involves several steps:

  • Formation of Intermediate : The reaction between 4-chlorobenzaldehyde and pyridine-3-thiol in the presence of a base forms a Schiff base intermediate.
  • Cyclization : This intermediate is cyclized with hydrazine hydrate to yield the desired triazolo-pyridazine core.
  • Optimization for Scale-Up : Industrial production may employ continuous flow reactors to enhance yield and efficiency by optimizing reaction conditions such as temperature and pressure.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

  • Anticancer Studies : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against human cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapeutics .
  • Enzyme Interaction Studies : Research has shown that the compound can inhibit specific enzymes involved in cancer progression by binding to their active sites. This interaction disrupts normal cellular functions and promotes apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Position 6

The pyridin-3-ylmethylthio group distinguishes this compound from others in its class. Key analogs include:

  • 6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 891099-01-7): Substitutes a furan ring for the chlorophenyl group, likely altering lipophilicity and metabolic stability .
  • 6-Chloro-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1032705-56-8): Features a thiophene at position 3 and chlorine at position 6, demonstrating how halogenation impacts electronic properties and binding affinity .
Substituent Variations at Position 3
  • 3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine (Compound 18): Retains the triazolopyridazine core but incorporates a dimethoxyphenyl group, enhancing PDE4 inhibition (IC50 = 1.2 nM) through catechol diether interactions .
  • 3-(2,5-Difluorophenyl)-6-(indol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine : The difluorophenyl and indole groups confer selectivity for GABAA receptor subtypes (α2/α3), with anxiolytic effects observed in rodent models .
Enzymatic Inhibition (PDE4)
  • The pyridinylmethylthio group may enhance hydrophobic interactions in the catalytic pocket .
  • chlorophenyl) dictate receptor subtype specificity .
Antimicrobial Activity
  • 3-Substituted Phenyl-6-Substituted Phenyl Derivatives : Analogs with electron-withdrawing groups (e.g., nitro, chloro) at position 3 exhibit moderate antifungal activity (MIC = 8–32 µg/mL against Candida albicans), while bulkier groups (e.g., pyridinylmethylthio) may reduce efficacy due to steric hindrance .

Physicochemical Properties

Property Target Compound 6-[(4-Chlorophenyl)thio]-3-phenyl Analog 6-Chloro-3-thiophen-2-yl Analog
Molecular Weight 358.86 g/mol (calc.) 338.81 g/mol 236.68 g/mol
LogP (Predicted) ~3.2 (moderate lipophilicity) ~4.1 2.5
Melting Point Not reported Not available 267–268°C

Key Observations :

  • Chlorine at position 3 (as in the target compound) may enhance thermal stability, as seen in analogs with similar substituents .

Biological Activity

3-(4-Chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a triazolo-pyridazine core and substituents that enhance its interaction with various biological targets.

Chemical Structure

The molecular formula of this compound is C17H12ClN5SC_{17}H_{12}ClN_5S, and it can be represented as follows:

IUPAC Name 3(4chlorophenyl)6((pyridin3ylmethyl)thio)[1,2,4]triazolo[4,3b]pyridazine\text{IUPAC Name }this compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 4-chlorobenzaldehyde. The process includes the formation of the triazole ring and subsequent thioether formation with pyridin-3-ylmethyl chloride .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines including A549 (lung adenocarcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound demonstrated potent antiproliferative effects with IC50 values in the low micromolar range.

Cell Line IC50 Value (µM)
A5490.008
MCF-70.15
HeLa2.85

These values suggest that the compound may act as a potent inhibitor of cancer cell growth .

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. It may inhibit key enzymes involved in cell proliferation or modulate signaling pathways critical for tumor growth .

Inhibition of Tubulin Polymerization

Studies have shown that this compound can effectively inhibit tubulin polymerization, which is crucial for cell division. This mechanism is similar to other known anticancer agents that disrupt microtubule dynamics .

Study on Antiproliferative Activity

In a detailed study evaluating a series of triazolo-pyridazine derivatives, it was found that compounds similar to this compound exhibited moderate to potent antiproliferative activity. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Cell Cycle Arrest Studies

Further investigations revealed that this compound could induce cell cycle arrest at the G2/M phase in A549 cells. This effect was confirmed through flow cytometry analysis and suggests potential applications in cancer therapy by halting the proliferation of malignant cells .

Q & A

Q. What are the common synthetic routes for preparing 3-(4-chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine?

The synthesis typically involves multi-step reactions starting with cyclization of hydrazine derivatives and subsequent functionalization. Key steps include:

  • Cyclization : Formation of the triazolopyridazine core via condensation of pyridazine precursors with hydrazines under acidic or basic conditions .
  • Thioether linkage : Introduction of the (pyridin-3-ylmethyl)thio group via nucleophilic substitution or thiol-alkylation reactions, often using reagents like 3-pyridinylmethanethiol .
  • Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalysts) is critical for yield and purity, as noted in analogous triazolopyridazine syntheses .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Spectroscopic methods :
  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions and aromatic proton environments .
  • HRMS : High-resolution mass spectrometry for molecular formula validation .
    • Chromatography : HPLC or UPLC to assess purity (>95% is standard for pharmacological studies) .
    • X-ray crystallography : For unambiguous structural confirmation, as demonstrated in related triazolopyridazine derivatives .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

  • Enzyme inhibition assays : Target kinases or proteases due to the triazole core’s affinity for ATP-binding pockets .
  • Cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination via MTT assays .
  • Solubility/stability studies : Measure in PBS or DMSO to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the thioether linkage step?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiols .
  • Catalysts : Use mild bases (e.g., K2_2CO3_3) to avoid side reactions .
  • Temperature control : Maintain 50–80°C to balance reaction rate and decomposition .
  • Monitoring : TLC or in situ IR to track intermediate formation .

Q. How can contradictory biological activity data between in vitro and in vivo models be resolved?

  • Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., liver microsomes), and plasma protein binding .
  • Metabolite identification : Use LC-MS to detect active/inactive derivatives .
  • Dose-response recalibration : Adjust dosing regimens based on half-life and tissue distribution .

Q. What computational methods are suitable for predicting binding modes of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets like EGFR or CDK2 .
  • MD simulations : GROMACS or AMBER for stability analysis of ligand-receptor complexes .
  • QSAR models : Correlate substituent effects (e.g., chloro vs. methoxy groups) with activity trends .

Methodological Challenges and Solutions

Q. How to troubleshoot low yields during triazolopyridazine cyclization?

  • Purification : Use column chromatography with gradient elution (hexane/EtOAc) to separate byproducts .
  • Reagent quality : Ensure anhydrous conditions and high-purity hydrazine derivatives .
  • Alternative routes : Explore microwave-assisted synthesis for faster, cleaner reactions .

Q. What advanced techniques address crystallinity issues in X-ray analysis?

  • Cocrystallization : Add coformers (e.g., succinic acid) to improve crystal packing .
  • Low-temperature data collection : Reduce thermal motion artifacts (e.g., 100 K) .

Q. How to design SAR studies for optimizing substituent effects?

  • Systematic substitution : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .
  • Bioisosteric replacement : Substitute the pyridinylmethylthio moiety with benzylthio or alkylthio groups .
  • Activity cliffs : Use IC50_{50} data to identify critical substituent positions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.